Physicochemical properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
Physicochemical properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
Abstract
This technical guide provides a comprehensive analysis of the predicted and experimentally determined physicochemical properties of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline. This molecule, possessing both a primary aromatic amine and a tertiary aliphatic amine, presents a unique profile relevant to drug development and materials science. This document details its structural features, predicted properties such as solubility and pKa, and its spectroscopic signature. Furthermore, it furnishes detailed, field-proven experimental protocols for its empirical characterization, including purity assessment by High-Performance Liquid Chromatography (HPLC), solubility determination, and pKa measurement via potentiometric titration. The methodologies are presented with a rationale for their selection, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The molecule 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a substituted aniline derivative characterized by a complex aliphatic side chain. Understanding its structure is fundamental to predicting its chemical behavior and reactivity.
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IUPAC Name: 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
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Molecular Formula: C₁₄H₂₂N₂
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Molecular Weight: 218.34 g/mol
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CAS Number: 842970-08-5[1]
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SMILES: CC1CCCCN1CCC2=CC=C(N)C=C2
The structure incorporates three key functional regions:
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Aniline Moiety: A primary aromatic amine attached to a benzene ring, which acts as a weak base and a nucleophile. Aromatic amines are key intermediates in the synthesis of dyes and pharmaceuticals.[2][3]
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2-Methylpiperidine Moiety: A saturated heterocyclic secondary amine derivative, which in this structure is a tertiary amine. This group is significantly more basic than the aniline nitrogen and introduces a chiral center at the 2-position.
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Ethyl Linker: A two-carbon aliphatic chain connecting the aromatic and heterocyclic moieties, providing conformational flexibility.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Physical State | Colorless to yellow or reddish-brown liquid or low-melting solid at STP. | Consistent with substituted anilines and aromatic amines of similar molecular weight.[2][4][5] |
| Boiling Point | > 250 °C | The high molecular weight and presence of polar amine groups lead to strong intermolecular forces. For comparison, 4-ethylaniline has a boiling point of 214-216 °C.[5][6] The larger substituent on the target molecule will significantly increase this value. |
| Solubility | Water: Poorly soluble. Organic Solvents: Soluble in methanol, ethanol, chloroform, DMSO.[4] Aqueous Acid: Soluble in dilute acidic solutions (e.g., 5% HCl).[7] | The molecule has a large, nonpolar hydrocarbon backbone. The two nitrogen atoms can form hydrogen bonds, but this is insufficient to overcome the hydrophobicity of the overall structure. In acidic conditions, the amine groups are protonated to form water-soluble ammonium salts.[8] |
| pKa (Conjugate Acid) | pKa₁ ≈ 10.5 - 11.0 (Piperidine N) pKa₂ ≈ 4.5 - 5.0 (Aniline N) | The aliphatic tertiary amine (piperidine) is a strong base, similar to other N-alkylated piperidines. The aromatic amine (aniline) is a much weaker base because its nitrogen lone pair is delocalized into the aromatic π-system, reducing its availability for protonation.[4] |
| Predicted XlogP | ~2.4 - 3.0 | This value, indicating lipophilicity, is predicted based on structurally similar compounds like 4-(2-(piperidin-1-yl)ethyl)aniline (XlogP = 2.4).[9] The additional methyl group slightly increases lipophilicity. |
Spectroscopic and Spectrometric Profile (Predicted)
The structural identity of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline can be unequivocally confirmed using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
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Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Aniline N-H Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.
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Ethyl Linker Protons: Two multiplets (or complex triplets) between δ 2.5-3.0 ppm.
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Piperidine Protons: A complex series of multiplets from δ 1.0-3.0 ppm, complicated by the chair conformation and the chiral center. The methyl group on the piperidine ring would appear as a doublet around δ 1.0-1.2 ppm.[10][11]
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¹³C NMR Spectroscopy:
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Aromatic Carbons: Signals in the δ 110-150 ppm region.
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Aliphatic Carbons: Signals for the ethyl linker and piperidine ring carbons will appear in the upfield region of δ 20-60 ppm.[12]
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Infrared (IR) Spectroscopy:
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N-H Stretching: A pair of sharp peaks around 3350-3450 cm⁻¹ for the primary aniline -NH₂ group.
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C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching vibrations around 1600 cm⁻¹ and 1500 cm⁻¹.
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Mass Spectrometry (MS):
Experimental Methodologies for Characterization
To empirically validate the predicted properties and ensure the quality of a sample, a series of standardized analytical procedures must be employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[15] A reversed-phase method is chosen due to the compound's moderate polarity and significant hydrophobic character. The aromatic aniline moiety provides a strong chromophore for UV detection.[16]
Protocol:
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System Preparation: An Agilent 1200 series or similar HPLC system equipped with a UV detector, autosampler, and column oven is used.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is equilibrated with the initial mobile phase conditions for at least 30 minutes.
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water.
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Solvent B: 0.1% Acetonitrile.
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The formic acid is used to ensure the amine groups are protonated, leading to better peak shape.
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-
Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes is employed to ensure the elution of any potential impurities with different polarities.
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Sample Preparation: A stock solution of the compound is prepared in methanol at 1 mg/mL. A working solution is made by diluting the stock to 0.1 mg/mL with a 50:50 mixture of Solvents A and B.
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Injection and Detection: 10 µL of the sample is injected. The UV detector is set to 254 nm, where the aniline ring exhibits strong absorbance.
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Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is a reliable and straightforward technique for determining the thermodynamic solubility of a compound.[17][18] It involves allowing the compound to equilibrate in a solvent for an extended period to ensure saturation is reached.
Protocol:
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Sample Preparation: An excess amount of the compound (e.g., 10 mg) is added to a known volume of purified water (e.g., 10 mL) in a sealed glass vial.
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Equilibration: The vial is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged at high speed (e.g., 10,000 rpm) to pellet the undissolved solid.[19]
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Sample Extraction: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.
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Quantification: The concentration of the dissolved compound in the supernatant is determined using a pre-validated analytical method, such as the HPLC method described in section 4.1, against a calibration curve.
-
Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[20] It directly measures the change in pH as a function of added acid or base. This method is ideal for this molecule as it can resolve the two distinct pKa values corresponding to the two basic nitrogen atoms.[21]
Protocol:
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Sample Preparation: A precise amount of the compound is dissolved in a known volume of deionized water (e.g., 50 mL) to create a solution of known concentration (e.g., 0.01 M). A small amount of a co-solvent like methanol may be needed if aqueous solubility is too low.
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Titration Setup: The solution is placed in a jacketed beaker maintained at 25 °C and stirred continuously. A calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated burette. The pH is recorded after each addition.
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Data Collection: The titration continues until the pH has dropped significantly, passing through both equivalence points.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of HCl added. The two pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point (for the stronger piperidine base) and the second (for the weaker aniline base) will correspond to the pKa₁ and pKa₂ values, respectively.
Conclusion
4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline is a bifunctional molecule with distinct physicochemical properties dictated by its aromatic and aliphatic amine moieties. Its predicted poor aqueous solubility, high boiling point, and two distinct basic centers (pKa ≈ 10.5-11.0 and 4.5-5.0) are critical parameters for its handling, formulation, and application in chemical synthesis. The experimental protocols detailed in this guide provide a robust framework for the empirical verification of these properties, ensuring data integrity and facilitating its use in research and development settings.
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